[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Description
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-12-2-4-13(5-3-12)8-18(21)22-10-17(20)19-14-6-7-15-16(9-14)24-11-23-15/h2-7,9H,8,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEQNJQEPFKKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate typically involves the reaction of 1,3-benzodioxole-5-ylamine with an appropriate acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzodioxole ring or the methylphenyl acetate group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as an antitumor agent. Benzodioxole derivatives have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of specific enzymes involved in tumor growth.
Case Study Example :
A study published in Molecules highlighted the synthesis of various benzodioxole derivatives and their evaluation for anticancer activity. The results indicated that compounds with similar structural motifs had promising effects against several cancer cell lines, suggesting that [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate could be further explored for similar applications .
Enzyme Inhibition
Research indicates that compounds with the benzodioxole structure can act as enzyme inhibitors. This property can be leveraged in the design of drugs targeting specific pathways involved in diseases such as cancer and metabolic disorders.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Enzyme X | 5.4 | |
| Compound B | Enzyme Y | 3.2 | |
| This compound | Enzyme Z | TBD |
Material Science
Beyond medicinal applications, the compound's unique chemical structure may allow it to participate in material science innovations, particularly in developing new polymers or as a component in organic light-emitting diodes (OLEDs). The photophysical properties of benzodioxole derivatives are of particular interest for these applications.
Case Study Example :
Recent advancements in polymer chemistry have demonstrated that incorporating benzodioxole units into polymer backbones can enhance the optical properties of the materials produced. This suggests a pathway for utilizing this compound in creating advanced materials with tailored properties .
Mechanism of Action
The mechanism of action of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to derivatives sharing the 2-oxoethyl ester core but differing in substituents on the oxoethyl and phenyl groups. Key comparisons are outlined below:
Variations in the Oxoethyl Substituent
The oxoethyl group (CH₂-C(=O)-) in the target compound is substituted with a 1,3-benzodioxol-5-ylamino group. In contrast, analogs feature:
- Halogenated phenyl groups :
- 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate (Ev2, Compound 25)
- 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate (Ev2, Compound 26)
- Unsubstituted or alkyl-substituted phenyl groups :
- 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate (Ev2, Compound 27)
Variations in the Ester Substituent
The 2-(4-methylphenyl)acetate ester in the target compound contrasts with:
- Halogenated esters: [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-bromophenyl)acetate (Ev6)
- Methoxy-substituted esters :
- 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate (Ev2, Compound 26)
The methyl group in the target compound enhances lipophilicity (logP ~3.1 estimated) compared to bromine (higher molecular weight, logP ~3.5) or methoxy (logP ~2.8) substituents, influencing solubility and membrane permeability .
Structural and Crystallographic Data
Compounds in and have been characterized via X-ray crystallography, revealing:
- Planar benzodioxol or halogenated phenyl groups.
- Hydrogen-bonding networks involving carbonyl and amino groups, critical for crystal packing.
Tabulated Comparison of Key Compounds
Biological Activity
The compound [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H17N1O4
- Molecular Weight : 299.31 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, primarily focusing on its anticancer and neuroprotective properties.
Anticancer Activity
Recent studies have demonstrated that benzodioxole derivatives exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines, including:
- A549 (human lung adenocarcinoma)
- C6 (rat glioma)
- NIH/3T3 (mouse embryonic fibroblast)
The results indicated that the compound induces apoptosis in cancer cells while exhibiting low toxicity to normal cells. For instance, one study reported that a related benzodioxole derivative significantly inhibited DNA synthesis and altered mitochondrial membrane potential in A549 cells, leading to increased apoptosis rates .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), although some derivatives showed no significant inhibition against these enzymes .
- Modulation of Signaling Pathways : It is suggested that the compound acts on specific signaling pathways that regulate cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Anticancer | A549 | 10.5 | Induced apoptosis; low toxicity to NIH/3T3 |
| Anticancer | C6 | 12.0 | Significant reduction in cell viability |
| AChE Inhibition | - | 108.0 | Moderate inhibition compared to galantamine |
Case Study: Anticancer Efficacy
In a controlled study, various benzodioxole derivatives were synthesized and tested for their cytotoxic effects. The most promising derivative demonstrated an IC50 value of 10.5 µM against A549 cells, indicating potent anticancer activity. Mechanistic studies revealed that this compound increased early and late apoptosis in treated cells while exhibiting minimal effects on normal fibroblast cells .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and crystallographic methods for structural characterization of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, refine data with SHELXL v.2018/3, applying anisotropic displacement parameters for non-hydrogen atoms and isotropic modeling for hydrogen atoms .
- Mass spectrometry : Employ high-resolution mass spectrometry (HRMS) with a mass tolerance of ±0.05 Da to confirm the exact mass (e.g., theoretical m/z 331.0975 for C₁₈H₁₇NO₅; compare with experimental values) .
- NMR spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to assign proton environments, focusing on benzodioxole (δ 5.8–6.2 ppm) and acetoxy (δ 2.1–2.3 ppm) groups.
Q. How can researchers design a synthesis route for this compound?
- Methodology :
- Esterification approach : React 2-(1,3-benzodioxol-5-ylamino)-2-oxoacetic acid with 2-(4-methylphenyl)ethanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) as a catalyst.
- Alternative route : Adapt methods from structurally similar esters (e.g., nitro-substituted analogs), where yields of 79–84% were achieved via nucleophilic substitution or condensation reactions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. What safety protocols are critical during experimental handling?
- Methodology :
- Ventilation : Ensure fume hoods with ≥100 ft/min face velocity during synthesis to mitigate inhalation risks .
- Personal protective equipment (PPE) : Wear OSHA-compliant chemical goggles, nitrile gloves, and flame-resistant lab coats. Use self-contained breathing apparatus (SCBA) in case of combustion .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers.
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacological interactions?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., DNA polymerase or profilin-like proteins). Optimize ligand poses with the MM-GBSA scoring function .
- ADMET profiling : Predict pharmacokinetics using SwissADME (e.g., logP ~3.2, high gastrointestinal absorption) and ProTox-II for toxicity endpoints (e.g., LD₅₀ estimation).
Q. How to resolve contradictions in crystallographic data between experimental and computational models?
- Methodology :
- Cross-validation : Compare SCXRD-derived bond lengths/angles (e.g., C–C: 1.52 Å) with density functional theory (DFT) calculations (B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest refinement errors .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twinning, particularly for non-merohedral cases .
Q. What strategies optimize chromatographic separation of stereoisomers or degradation products?
- Methodology :
- Chiral HPLC : Employ a Chiralpak IG-3 column with n-hexane/isopropanol (95:5) at 1.0 mL/min. Monitor retention times for enantiomers (ΔRT ≥ 2 min for baseline separation).
- Degradation studies : Expose the compound to accelerated conditions (40°C/75% RH for 28 days) and analyze via UPLC-QTOF-MS to identify oxidation byproducts (e.g., m/z 347.0930 for hydroxylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
